molecular formula C7H7BrClN B2986288 5-Bromo-2-chloro-3-methylaniline CAS No. 611235-28-0

5-Bromo-2-chloro-3-methylaniline

Cat. No.: B2986288
CAS No.: 611235-28-0
M. Wt: 220.49
InChI Key: OFTAZIIMOPHNNF-UHFFFAOYSA-N
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Description

5-Bromo-2-chloro-3-methylaniline: is an organic compound with the molecular formula C7H7BrClN and a molecular weight of 220.49 g/mol . It is a derivative of aniline, substituted with bromine, chlorine, and a methyl group. This compound is used in various chemical syntheses and has applications in pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-chloro-3-methylaniline typically involves multi-step reactions starting from toluene derivatives. One common method includes:

Industrial Production Methods: Industrial production often follows similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments is common to enhance efficiency and reduce by-products .

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-2-chloro-3-methylaniline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products depend on the specific reactions but can include various substituted anilines and complex organic molecules used in pharmaceuticals and agrochemicals .

Mechanism of Action

The mechanism by which 5-Bromo-2-chloro-3-methylaniline exerts its effects involves its interaction with specific molecular targets. For example, in coupling reactions, it participates in the formation of carbon-carbon bonds through palladium-catalyzed mechanisms. The presence of bromine and chlorine atoms influences its reactivity and selectivity in these reactions .

Comparison with Similar Compounds

Comparison: 5-Bromo-2-chloro-3-methylaniline is unique due to its specific substitution pattern, which affects its chemical reactivity and applications. Compared to similar compounds, it offers distinct advantages in certain synthetic routes and industrial applications .

Properties

IUPAC Name

5-bromo-2-chloro-3-methylaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrClN/c1-4-2-5(8)3-6(10)7(4)9/h2-3H,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFTAZIIMOPHNNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1Cl)N)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.49 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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